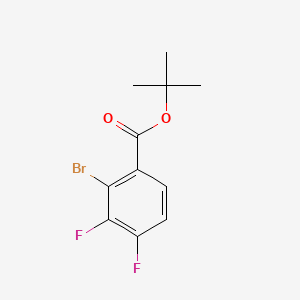
Tert-butyl2-bromo-3,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2-bromo-3,4-difluorobenzoate is a chemical compound with the molecular formula C11H11BrF2O2 and a molecular weight of 293.1046 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-bromo-3,4-difluorobenzoate typically involves the esterification of 2-bromo-3,4-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
2-bromo-3,4-difluorobenzoic acid+tert-butyl alcoholacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl2-bromo-3,4-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoate esters.
Reduction: Formation of 2-bromo-3,4-difluorobenzoic acid.
Oxidation: Formation of 2-bromo-3,4-difluorobenzoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl2-bromo-3,4-difluorobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl2-bromo-3,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-bromo-4,5-difluorobenzoate
- Tert-butyl 3-bromo-2,4-difluorobenzoate
- Tert-butyl 4-bromo-2,6-difluorobenzoate
Uniqueness
Tert-butyl2-bromo-3,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms in the 3 and 4 positions, respectively, influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11BrF2O2 |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-3,4-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(13)9(14)8(6)12/h4-5H,1-3H3 |
InChI-Schlüssel |
CODMBJQAGYKMKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
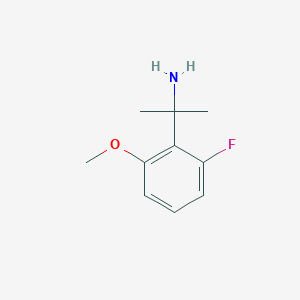
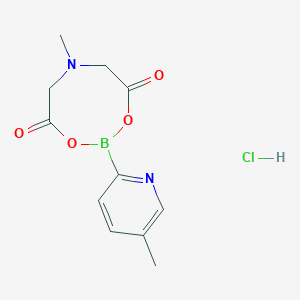
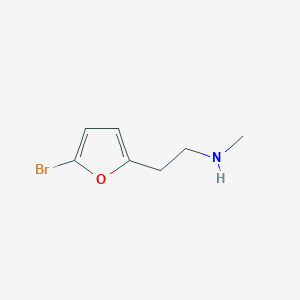
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
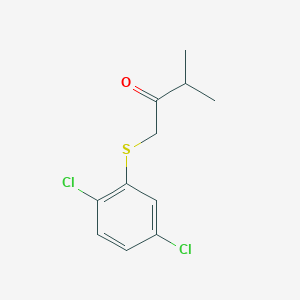
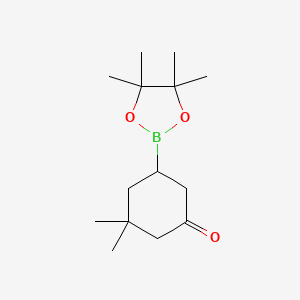


![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
